

Technical Guide: Physical Properties of Boc-L-methioninol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-methioninol*

Cat. No.: *B1278759*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-methioninol, with the CAS number 51372-93-1, is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and peptide-based therapeutics.^[1] Its N-Boc protecting group makes it a stable intermediate for the synthesis of complex molecules. A thorough understanding of its physical properties is essential for its effective use in research and development, including reaction setup, purification, and formulation. This technical guide provides a summary of the available physical properties of **Boc-L-methioninol** and outlines the standard experimental protocols for their determination.

Core Physical Properties

A summary of the key physical properties of **Boc-L-methioninol** is presented in the table below. It is important to note that while some properties are well-documented, others such as melting point, boiling point, and density are not readily available in publicly accessible literature.

Property	Value	Source
Molecular Formula	$C_{10}H_{21}NO_3S$	[1]
Molecular Weight	235.3 g/mol	[1]
Appearance	White to off-white solid	[1]
Optical Rotation	$[\alpha]^{20}_D = -11 \pm 2^\circ$ (c=1.1 in Chloroform)	[1]
Melting Point	Not readily available in literature	
Boiling Point	Not readily available in literature	
Density	Not readily available in literature	
Solubility	Not explicitly quantified in literature, but general solubility principles for similar molecules suggest solubility in a range of organic solvents.	

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like **Boc-L-methioninol**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **Boc-L-methioninol** is packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.

Optical Rotation Measurement

As a chiral compound, **Boc-L-methioninol** rotates plane-polarized light. The specific rotation is a characteristic property.

Methodology:

- Solution Preparation: A solution of **Boc-L-methioninol** is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., chloroform, as cited). The concentration is recorded.
- Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).
- Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20°C).
- Calculation: The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Solubility Determination (Qualitative)

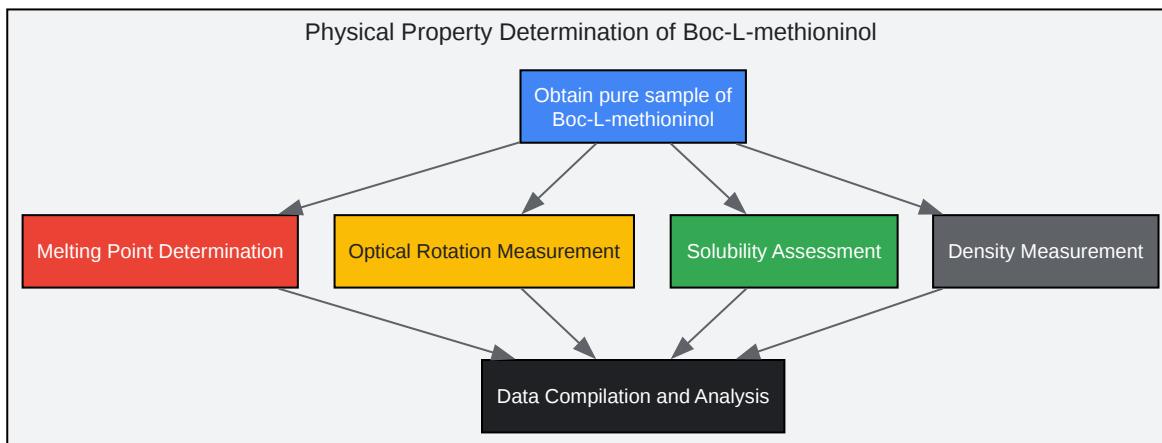
Understanding the solubility of **Boc-L-methioninol** in various solvents is crucial for its use in reactions and for its purification.

Methodology:

- Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are selected.

- Procedure: A small, measured amount of **Boc-L-methioninol** (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).
- Observation: The mixture is agitated at a constant temperature. The dissolution of the solid is observed.
- Classification: The solubility is qualitatively described as "soluble," "sparingly soluble," or "insoluble" based on the extent of dissolution. For quantitative analysis, the amount of solute required to form a saturated solution would be determined.

Density Determination (for a solid)


The density of a solid can be determined using the liquid displacement method.

Methodology:

- Mass Measurement: The mass of a sample of **Boc-L-methioninol** is accurately measured using an analytical balance.
- Liquid Selection: An inert liquid in which the solid is insoluble is chosen.
- Volume Measurement by Displacement: A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
- Calculation: The density is calculated by dividing the mass of the solid by its volume.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of **Boc-L-methioninol**.

[Click to download full resolution via product page](#)

Workflow for Physical Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Boc-L-methioninol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278759#physical-properties-of-boc-l-methioninol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com